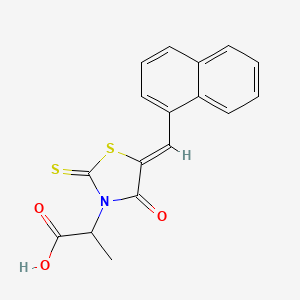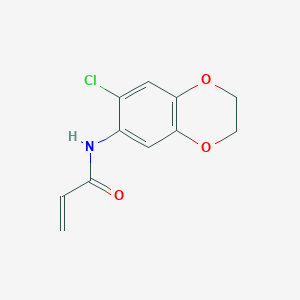
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various methods, such as the use of elemental analysis, IR spectroscopy, and X-ray diffraction data. For instance, the synthesis of 2-chloro-N-(diethylcarbamothioyl)benzamide was characterized by these techniques, suggesting a similar approach could be applied to synthesize N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide . Additionally, the synthesis of 6-chloro-substituted 2-methylene-2,3-dihydro-1,4-oxazepines from N-propargylic β-enaminones through chlorination and electrophilic cyclization indicates a potential pathway that might be adapted for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal and molecular structure . Computational methods such as Hartree-Fock and density functional theory (DFT) are also used to calculate geometric parameters and vibrational frequencies, which can be compared to experimental data for validation .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the synthesis and reactivity of structurally similar compounds suggest that the compound may undergo reactions typical of benzamides and chlorinated heterocycles, such as nucleophilic substitution or electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic methods, including IR, NMR, and UV-Vis spectra . These methods provide information on vibrational frequencies, chemical shifts, and electronic properties. The crystal structure analysis contributes to understanding the intermolecular interactions and stability of the compounds . For the target compound, similar analytical techniques could be employed to determine its physical and chemical properties.
Applications De Recherche Scientifique
Melanoma Cytotoxicity
Benzamide derivatives, similar in structure to N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide, have shown significant potential in targeted drug delivery for melanoma therapy. These compounds, including chlorambucil–benzamide derivatives, have demonstrated higher toxicity against melanoma cells compared to the parent chlorambucil, suggesting a promising approach for enhancing efficacy in melanoma treatment through selective delivery mechanisms (Wolf et al., 2004).
Photocatalytic Degradation
Research into benzamide derivatives has extended into environmental science, where such compounds have been studied for their role in the photodecomposition of pollutants. For instance, studies on the photocatalytic degradation of propyzamide, a compound related by function if not directly by structure, have highlighted the potential of using titanium dioxide-loaded adsorbent supports to enhance the rate of mineralization of hazardous substances (Torimoto et al., 1996).
Herbicide Safening and Antifungal Activity
Another area of application involves the synthesis and evaluation of benzamide derivatives for agricultural use, particularly as herbicide safeners and antifungal agents. Studies have demonstrated that specific benzamide compounds can provide protective effects on crops against herbicide injury while exhibiting significant antifungal activities against various pathogens, laying the foundation for novel agricultural chemicals (Zheng et al., 2018).
Anti-Tubercular Activity
In the fight against tuberculosis, novel benzamide derivatives have been synthesized and shown promising anti-tubercular activity against Mycobacterium tuberculosis. These compounds, evaluated for their efficacy and safety, suggest the potential for benzamide derivatives in developing new therapeutic agents against tuberculosis (Nimbalkar et al., 2018).
Neuroleptic Activity
The synthesis and evaluation of benzamides for potential neuroleptic (antipsychotic) applications have also been explored. Certain benzamide derivatives have been found to exhibit inhibitory effects on stereotypic behavior in animal models, indicating their potential use in the treatment of psychiatric disorders (Iwanami et al., 1981).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-11(14)13-8-6-10-9(5-7(8)12)15-3-4-16-10/h2,5-6H,1,3-4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXIMIANLOKFGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2526603.png)

![N-ethyl-N-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]methyl]acetamide](/img/structure/B2526605.png)

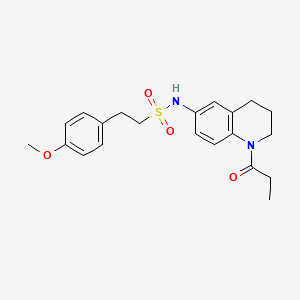
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)
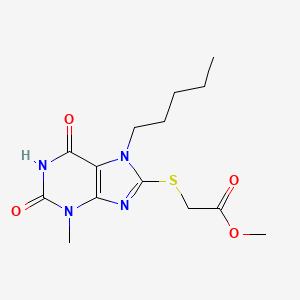
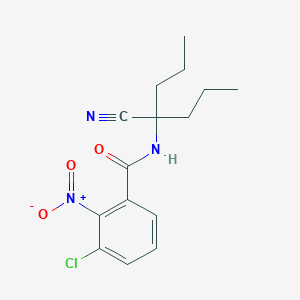
![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)


![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2526620.png)
